4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Optical Properties
- Synthesis of Schiff Base Compounds: Schiff base compounds synthesized using ethyl-4-amino benzoate and 2-hydroxy-3-ethoxy benzaldehyde showed notable nonlinear refractive indices and optical limiting properties, suggesting potential in optical applications (Abdullmajed et al., 2021).
Reductive Monoalkylation
- Monoalkylation of Ethyl (4-methoxy-3-nitrophenyl) Acetate: A study explored the reductive monoalkylation process using hydrogen and Pd/C in ethanol, leading to the formation of secondary benzyl amino aryls, which can be extended to various nitro aryls (Sydnes et al., 2008).
Antiviral Bioactivities
- Alpha-Aminophosphonate Derivatives: Synthesis of alpha-aminophosphonate derivatives involving substituted benzaldehydes displayed moderate to good antiviral activity, showing promise for therapeutic applications (Xu et al., 2006).
Corrosion Inhibition
- Schiff Base Compounds as Corrosion Inhibitors: Schiff base compounds derived from benzaldehydes, including 4-amino benzoates, showed effective corrosion inhibition in steel, suggesting applications in material protection (Emregül & Hayvalı, 2006).
Biological Activity of Fluorinated Compounds
- Synthesis and Biological Activity: Fluorinated compounds synthesized from reactions involving benzaldehydes exhibited activity against bacteria and fungi, indicating potential in antimicrobial therapies (Raache et al., 2016).
OLED Material Synthesis
- Low Molecular Weight OLED Material: Synthesis of a compound from 4-[hydroxymethyl(methyl)amino]benzaldehyde resulted in an efficient solid-state emission material with potential in organic light-emitting diode (OLED) technology (Percino et al., 2019).
Catalytic and Biological Activities
- Aminonaphthols in Aryl Aldehyde Ethylation: Aminonaphthol, derived from benzaldehyde, was used to catalyze the enantioselective ethylation of aryl aldehydes, showing high enantioselectivity and potential in asymmetric catalysis (Liu et al., 2001).
Renewable Benzyl Alcohol Production
- Engineering E. coli for Benzyl Alcohol Production: Escherichia coli was engineered to produce benzyl alcohol from glucose via a non-natural pathway involving benzaldehyde, highlighting a renewable approach to producing this valuable compound (Pugh et al., 2015).
properties
IUPAC Name |
4-[2-ethoxyethyl(ethyl)amino]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-14(9-10-16-4-2)13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQDJWZOKQGORL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOCC)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652279 | |
Record name | 4-[(2-Ethoxyethyl)(ethyl)amino]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde | |
CAS RN |
21635-78-9 | |
Record name | 4-[(2-Ethoxyethyl)(ethyl)amino]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.